
5,7-dimethoxy-4-methyl-2-(4-morpholinyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-dimethoxy-4-methyl-2-(4-morpholinyl)quinoline, also known as DMQX, is a synthetic compound that has been extensively studied in the field of neuroscience. It is a potent antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors. DMQX has been shown to have a range of biochemical and physiological effects, making it a valuable tool for research in this area.
作用機序
5,7-dimethoxy-4-methyl-2-(4-morpholinyl)quinoline acts as a competitive antagonist of the AMPA receptors, binding to the receptor site and preventing the binding of glutamate, the natural ligand of the receptor. This results in a reduction in the activity of the receptor, leading to a range of physiological effects.
Biochemical and Physiological Effects:
5,7-dimethoxy-4-methyl-2-(4-morpholinyl)quinoline has been shown to have a range of effects on the central nervous system. It has been shown to block the induction of long-term potentiation, a process that is thought to underlie learning and memory. It has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. In addition, 5,7-dimethoxy-4-methyl-2-(4-morpholinyl)quinoline has been shown to have neuroprotective effects, reducing the damage caused by ischemia and other forms of brain injury.
実験室実験の利点と制限
5,7-dimethoxy-4-methyl-2-(4-morpholinyl)quinoline is a valuable tool for research in the field of neuroscience, as it allows researchers to selectively block the activity of AMPA receptors. This can help to elucidate the role of these receptors in a range of physiological processes. However, it is important to note that 5,7-dimethoxy-4-methyl-2-(4-morpholinyl)quinoline is not selective for AMPA receptors, and can also block the activity of other ionotropic glutamate receptors. In addition, 5,7-dimethoxy-4-methyl-2-(4-morpholinyl)quinoline has a relatively short half-life, meaning that it may not be suitable for long-term experiments.
将来の方向性
There are a number of potential future directions for research involving 5,7-dimethoxy-4-methyl-2-(4-morpholinyl)quinoline. One area of interest is the development of more selective AMPA receptor antagonists, which could provide a more targeted approach to studying the function of these receptors. Another area of interest is the use of 5,7-dimethoxy-4-methyl-2-(4-morpholinyl)quinoline in the treatment of neurological disorders such as epilepsy and stroke, where it has shown promise in animal models. Finally, 5,7-dimethoxy-4-methyl-2-(4-morpholinyl)quinoline could be used in combination with other compounds to investigate the complex interactions between different neurotransmitter systems in the brain.
合成法
5,7-dimethoxy-4-methyl-2-(4-morpholinyl)quinoline can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves a series of reactions, including alkylation, cyclization, and oxidation. The final product is obtained as a white crystalline powder, which can be purified using standard techniques.
科学的研究の応用
5,7-dimethoxy-4-methyl-2-(4-morpholinyl)quinoline has been widely used in scientific research to study the function of AMPA receptors in the brain. These receptors are involved in a range of physiological processes, including synaptic plasticity, learning, and memory. 5,7-dimethoxy-4-methyl-2-(4-morpholinyl)quinoline has been used to investigate the role of AMPA receptors in these processes, as well as in the development and progression of neurological disorders such as epilepsy and stroke.
特性
IUPAC Name |
4-(5,7-dimethoxy-4-methylquinolin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-8-15(18-4-6-21-7-5-18)17-13-9-12(19-2)10-14(20-3)16(11)13/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFNEUPFNNXHFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=CC(=C2)OC)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,7-Dimethoxy-4-methylquinolin-2-yl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

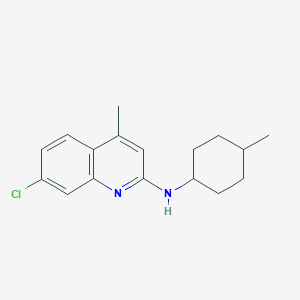
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-fluorobenzamide](/img/structure/B5170417.png)
![1-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5170422.png)
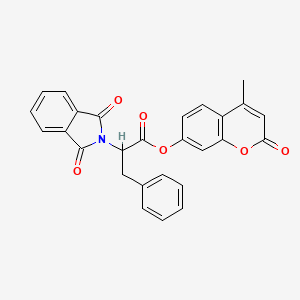
![N-[2-(difluoromethoxy)phenyl]-2-(2,4,6-trichloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5170436.png)
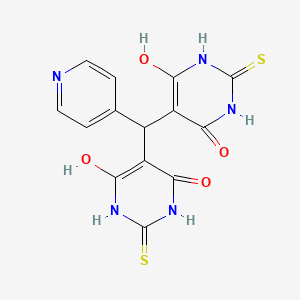
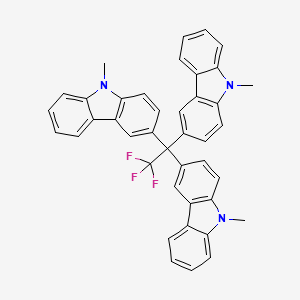
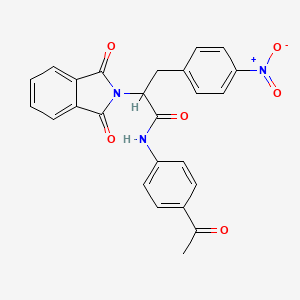
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-5-methoxy-1H-benzimidazole](/img/structure/B5170466.png)
![4-{3-[(4-chlorobenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5170476.png)
![3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine](/img/structure/B5170479.png)

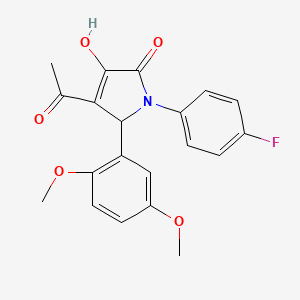
![3-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5170496.png)